molecular formula C12H17NO2 B4850013 N,N-dimethyl-4-phenoxybutanamide

N,N-dimethyl-4-phenoxybutanamide

Cat. No.: B4850013
M. Wt: 207.27 g/mol
InChI Key: KAMONQVAXNVFDC-UHFFFAOYSA-N
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Description

Significance of Amide and Phenoxy Ether Moieties in Organic Chemistry and Chemical Biology Research

The amide functional group is of paramount importance in chemistry and biology. organicchemexplained.com In organic chemistry, amides are derivatives of carboxylic acids where the hydroxyl group is replaced by a nitrogen-containing group. wikipedia.org They are known for their exceptional stability, being approximately 100 times more stable to hydrolysis than esters. wikipedia.org This stability is a key feature in many synthetic materials, including durable polymers like nylons and Kevlar. wikipedia.org The planarity of the amide bond, a result of resonance between the nitrogen lone pair and the carbonyl group, imparts a significant rotational barrier around the C-N bond, influencing the three-dimensional structure of molecules. youtube.com

In chemical biology, the amide linkage, known as a peptide bond, is the fundamental connection that links amino acids to form peptides and proteins. organicchemexplained.comlibretexts.org The structural rigidity and stability of the peptide bond are crucial for maintaining the defined secondary, tertiary, and quaternary structures of proteins, which are essential for their biological function. youtube.comfiveable.me The ability of primary and secondary amides to participate in hydrogen bonding as both donors and acceptors is also critical for protein folding and solubility. wikipedia.org

The phenoxy ether moiety is an aromatic ether group that is frequently incorporated into the design of biologically active molecules. wikipedia.org It is often considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous successful drugs. wikipedia.org The phenoxy group can act as a hydrogen bond acceptor but not a donor, a property that can be advantageous in designing orally available drugs that adhere to guidelines such as Lipinski's rule of five. wikipedia.org Furthermore, the aromatic ring of the phenoxy group can engage in various non-covalent interactions, including π–π stacking and hydrophobic interactions, which are critical for the binding of a molecule to its biological target. The inclusion of a phenoxy group can also reduce the toxicity associated with phenol (B47542) groups while improving the compound's absorption characteristics. wikipedia.org

Historical Context of Phenoxybutanamide Scaffolds in Molecular Design and Development

The history of molecular design is intertwined with the evolution of drug discovery. Early drug development relied heavily on natural sources, with compounds extracted from plants, fungi, and other organisms. nih.govresearchgate.net The late 19th century saw the rise of synthetic chemistry, leading to the creation of the first synthetic drugs, often derived from byproducts of the dye industry. nih.govucdavis.edu Compounds like acetanilide, the first synthetic analgesic and antipyretic, marked a new era of medicinal chemistry. ucdavis.edu

The concept of a "molecular scaffold" as a core structure for building diverse molecules has become a central theme in modern drug discovery. The development of new drugs has shifted from random screening to a more rational, target-based approach, where molecules are designed to interact with specific biological targets. researchgate.net In this context, the phenoxybutanamide scaffold can be seen as a product of a "chemocentric" approach, where known pharmacologically active fragments (the phenoxy and amide moieties) are combined to create novel molecules with the potential for new or improved biological activities.

The development of phenoxybutanoic acid derivatives as potent endothelin antagonists with antihypertensive activity is a prime example of the application of this type of scaffold in drug discovery. nih.gov Researchers have systematically synthesized and tested these derivatives, demonstrating that the combination of a phenoxy group and a butanoic acid (a close relative of butanamide) can lead to compounds with significant therapeutic potential. nih.gov This highlights the strategy of using well-understood chemical motifs to build new molecular entities for biological screening.

Overview of Current Research Trajectories Involving Butanamide and Related Derivatives

Current research on butanamide derivatives is diverse, with a strong focus on their potential as therapeutic agents. These compounds are being investigated for a wide range of biological activities, often targeting specific enzymes or receptors involved in disease processes. ontosight.ai

One significant area of research is the development of butanamide derivatives as enzyme inhibitors. For example, N-hydroxy-N-methyl 4-(2,3-bis-(4-methoxyphenyl)-thiophen-5-yl)butanamide has been identified as a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), enzymes involved in inflammatory pathways, making it a promising candidate for the treatment of pain and inflammation associated with conditions like osteoarthritis. nih.gov

In the field of oncology, butanamide derivatives are also showing promise. For instance, new N-hydroxybutanamide derivatives have been synthesized and evaluated for their ability to inhibit matrix metalloproteinases (MMPs), which play a role in tumor invasion and metastasis.

Furthermore, the butanamide scaffold is being utilized in the development of agents for other therapeutic areas. Research into 4-(5-chloro-2-oxo-3H-benzoxazol-3-yl) butanamide derivatives has revealed compounds with significant analgesic and anti-inflammatory properties. researchgate.net In another study, new phenylglycinamide derivatives, which contain a butanamide-like structure, are being explored as potential broad-spectrum anticonvulsants. mdpi.com

The following table summarizes some of the recent research on butanamide derivatives, highlighting their diverse potential applications.

Butanamide Derivative Class Target/Application Key Research Finding
N-hydroxy-N-methyl 4-(2,3-bis-(4-methoxyphenyl)-thiophen-5-yl)butanamideDual inhibition of cyclooxygenase and 5-lipoxygenaseShows potential as a therapeutic agent for pain and inflammation in osteoarthritis. nih.gov
N-hydroxybutanamide derivativesInhibition of matrix metalloproteinases (MMPs)Investigated for antitumor and antimetastatic effects.
4-(5-chloro-2-oxo-3H-benzoxazol-3-yl) butanamide derivativesAnalgesic and anti-inflammatory activityCompounds exhibited high analgesic and anti-inflammatory activities in preclinical models. researchgate.net
Phenylglycinamide derivativesAnticonvulsant activityDesigned as hybrids of known anticonvulsant and analgesic compounds for potential broad-spectrum activity. mdpi.com
4-(4-chloro-2-methylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamidePotential enzyme inhibition/receptor ligandComplex structure suggests a range of potential biological activities for pharmaceutical research. ontosight.ai

This ongoing research underscores the versatility of the butanamide scaffold in medicinal chemistry and its potential to yield new therapeutic agents for a variety of diseases. The combination of the stable butanamide core with other functional groups, such as the phenoxy moiety in N,N-dimethyl-4-phenoxybutanamide, provides a rich chemical space for the discovery of novel bioactive compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethyl-4-phenoxybutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-13(2)12(14)9-6-10-15-11-7-4-3-5-8-11/h3-5,7-8H,6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAMONQVAXNVFDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCCOC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N,n Dimethyl 4 Phenoxybutanamide and Its Derivatives

Established Synthetic Pathways for the Butanamide Linkage

The creation of the N,N-disubstituted amide group is a cornerstone of the synthesis of N,N-dimethyl-4-phenoxybutanamide. This typically involves the reaction of a 4-phenoxybutanoic acid derivative with dimethylamine (B145610).

Amidation Reactions and Optimization for N,N-Disubstituted Amides

Direct amidation of carboxylic acids with amines to form N,N-disubstituted amides often requires activation of the carboxylic acid. researchgate.net Common methods employ stoichiometric coupling reagents to facilitate the reaction under mild conditions. researchgate.net One highly effective and widely used set of conditions involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) and a base such as N,N'-diisopropylethylamine (DIPEA). researchgate.net This combination has proven efficient for a wide range of carboxylic acids and both primary and secondary amines. researchgate.net

For more challenging substrates or to avoid the use of stoichiometric activating agents, catalytic methods are being developed. For instance, ortho-iodo arylboronic acids have been shown to catalyze the direct amidation of carboxylic acids at room temperature in the presence of molecular sieves as a dehydrating agent. acs.org Optimization of the boronic acid catalyst, particularly with electronically enriched ortho-iodo substituents, has been shown to improve reaction efficiency. acs.org Another approach involves the use of heterogeneous catalysts, such as copper-cobalt-iron oxide on graphene oxide (CuCoFe2O4@GO), which can facilitate the direct coupling of carboxylic acids with N,N-dialkylformamides. researchgate.net

The choice of solvent and reaction temperature also plays a crucial role in optimizing amide bond formation. Acetonitrile (B52724) has been identified as a suitable solvent in some deprotective functionalization reactions leading to amide formation. nih.gov

Table 1: Comparison of Selected Amidation Methods

MethodActivating/Catalytic SystemKey FeaturesReference
EDC/HOAt/DIPEAStoichiometric Coupling ReagentsHigh conversion rates for a broad range of substrates. researchgate.net
ortho-Iodo Arylboronic AcidCatalyticAvoids stoichiometric activating agents; proceeds at room temperature. acs.org
CuCoFe2O4@GOHeterogeneous CatalystEnables direct coupling with N,N-dialkylformamides. researchgate.net

Coupling Strategies for Phenoxy Ether Formation in the 4-Position of the Butanoic Acid Scaffold

The formation of the phenoxy ether linkage at the 4-position of the butanoic acid scaffold is typically achieved through Williamson ether synthesis or metal-catalyzed cross-coupling reactions.

The Williamson ether synthesis involves the reaction of a phenoxide with an alkyl halide. francis-press.commasterorganicchemistry.com To synthesize the 4-phenoxybutanoic acid precursor, one would typically react phenol (B47542) with a 4-halobutanoic acid ester under basic conditions, followed by hydrolysis of the ester. The regioselectivity of this reaction, favoring O-alkylation over C-alkylation, can be influenced by the choice of catalyst system, such as using a phase-transfer catalyst like dimethylbenzylcetylammonium bromide. researchgate.net

Alternatively, copper-catalyzed Ullmann-type coupling reactions provide a powerful method for forming aryl alkyl ethers. organic-chemistry.org These reactions can couple aryl halides with alcohols. For the synthesis of the 4-phenoxybutanoic acid precursor, this would involve coupling phenol with a 4-halobutanoic acid derivative. Ligands such as 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) can improve the efficiency of these couplings. organic-chemistry.org Another approach utilizes PhenoFluor in a reaction with phenols and alcohols, offering a distinct reactivity profile from traditional methods. nih.gov This method has been shown to be effective for a broad range of substrates, including those that are challenging for conventional etherification reactions. nih.gov

A simple and economical route involves the liquid-phase reaction of phenols with alkyl esters using nanocrystalline zeolite Beta as a recyclable catalyst. researchgate.net

Novel Approaches and Innovations in this compound Synthesis

Recent advancements in synthetic chemistry offer promising avenues for the synthesis of this compound and its analogs with improved efficiency, stereocontrol, and sustainability.

Stereoselective Synthesis of Chiral this compound Analogues

The introduction of chirality into analogues of this compound can be achieved through various stereoselective synthetic strategies. One approach involves the use of chiral auxiliaries or catalysts in the key bond-forming reactions. For instance, the synthesis of optically active carbamate (B1207046) derivatives of 4-(N,N-dimethylamino)pyridine has been achieved with excellent yields using chemoenzymatic routes. researchgate.net

The stereoselective addition of Grignard reagents to chiral N-phosphinoylimines offers a method for the synthesis of chiral amines, which could then be acylated to form the desired chiral amide. researchgate.net The stereoselectivity of such additions can be influenced by the substituents on the phosphorus atom. researchgate.net Nickel-catalyzed enantioselective synthesis has also been employed to create chiral chromans, demonstrating the potential of transition metal catalysis in generating stereocenters. chemrxiv.org

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of this compound synthesis, this can involve the use of biocatalysis, safer solvents, and catalytic rather than stoichiometric reagents.

Carboxylic acid reductases (CARs) have emerged as attractive biocatalysts. nih.gov These enzymes can catalyze the formation of amide bonds from carboxylic acids and amines, offering a green alternative to traditional chemical methods. nih.gov The reaction proceeds through an enzymatic adenylation of the carboxylic acid, followed by reaction with an amine. nih.gov

The use of phase-transfer catalysis in the Williamson ether synthesis for the phenoxy ether linkage can also be considered a greener approach, as it can enhance reaction rates and selectivity, potentially reducing waste. researchgate.net The development of recyclable catalysts, such as nanocrystalline zeolites for etherification, further aligns with green chemistry principles by minimizing catalyst waste. researchgate.net

Flow Chemistry and Continuous Processing for this compound Production

Flow chemistry, or continuous processing, offers several advantages over traditional batch production, including improved reaction control, enhanced safety, and easier scalability. acs.orglonza.com The synthesis of this compound is well-suited for adaptation to a continuous flow process.

A modular flow system could be designed where each key reaction step is performed in a dedicated reactor module. For instance, the amidation reaction could be carried out in one module, potentially using an immobilized catalyst or coupling agent to simplify purification. nih.gov The subsequent phenoxy ether formation could then be performed in a second module. Flow chemistry allows for precise control of reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purities. nih.gov The use of microreactors can further enhance heat and mass transfer, making certain reactions that are hazardous in batch mode more manageable in a continuous setup. acs.org

Synthesis of Advanced this compound Derivatives and Prodrug Concepts for Research Applications

The synthesis of advanced derivatives of this compound is geared towards exploring the structure-activity relationship (SAR) and optimizing the molecule's properties for potential therapeutic use. This involves the design and synthesis of closely related analogs, the introduction of substituents at various positions, and the development of isosteres and bioisosteres.

Design and Synthesis of N-Methyl-4-Phenoxypicolinamide Derivatives

While not direct derivatives of this compound, N-methyl-4-phenoxypicolinamide derivatives share a common phenoxy ether linkage and a substituted amide functional group, making their synthesis a relevant case study. Research into these compounds has provided valuable insights into the synthetic routes that can be adapted for this compound analogs.

A series of novel N-methyl-4-phenoxypicolinamide derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. mdpi.comnih.gov The synthetic strategy for these compounds typically begins with commercially available 2-picolinic acid. The acid is first activated, for example, by treatment with thionyl chloride, and then reacted with methylamine (B109427) to form the corresponding N-methylpicolinamide. nih.gov This intermediate can then be coupled with a substituted phenol to introduce the phenoxy moiety.

For instance, one general procedure involves the reaction of 4-chloro-N-methylpicolinamide with a substituted phenol in the presence of a base. mdpi.com In a more complex approach, derivatives bearing thiadiazole or thiazole (B1198619) backbones have been synthesized. mdpi.com This involved the preparation of an intermediate, N-methyl-4-(4-thioureidophenoxy)picolinamide, which was then cyclized with various reagents to yield the final products. mdpi.com The characterization of these compounds has been thoroughly performed using techniques such as 1H-NMR, 13C-NMR, and mass spectrometry to confirm their structures. nih.gov

These synthetic explorations highlight the modular nature of the synthesis, allowing for the introduction of diverse functionalities on the phenoxy ring, which can be extrapolated to the synthesis of this compound derivatives.

Exploration of Remote Substitutions on the Phenoxy Ring and Butanamide Chain

The systematic substitution on the phenoxy ring and the butanamide chain of this compound is a key strategy to probe the molecule's interaction with biological targets and to modulate its physicochemical properties.

Phenoxy Ring Substitutions: Modifications on the phenoxy ring can significantly impact the electronic and steric properties of the molecule. The introduction of electron-withdrawing or electron-donating groups can alter the pKa of the molecule and its ability to participate in hydrogen bonding or other interactions. For example, the synthesis of derivatives with substituents at the para-position of the phenoxy ring can be achieved by starting with the corresponding substituted phenol. The reaction of this phenol with a suitable electrophile, such as 4-chlorobutyryl chloride followed by amidation with dimethylamine, would yield the desired product.

Butanamide Chain Modifications: Alterations to the butanamide chain can influence the molecule's flexibility, lipophilicity, and metabolic stability. This can include:

Chain length variation: Synthesizing homologs with shorter or longer alkyl chains.

Introduction of rigidity: Incorporating cyclic structures or double bonds within the chain to restrict conformational freedom.

Addition of functional groups: Introducing hydroxyl, amino, or other polar groups to modify solubility and potential interactions.

While specific literature on the synthesis of this compound derivatives with these modifications is not extensively available, the general principles of organic synthesis can be applied. For instance, the synthesis of butanamide derivatives with modifications on the chain can be achieved by starting with a modified butyric acid derivative, which is then coupled with dimethylamine.

Development of Isosteres and Bioisosteres of the this compound Core

Isosteric and bioisosteric replacement is a powerful tool in medicinal chemistry to improve the properties of a lead compound. nih.govresearchgate.net This involves replacing a functional group with another that has similar steric and electronic properties, which can lead to enhanced activity, selectivity, and improved pharmacokinetic profiles.

Phenoxy Ring Bioisosteres: The phenoxy ring is a common motif in drug molecules, but it can be associated with metabolic liabilities. researchgate.net Several bioisosteres for the phenyl ring have been explored, including various heterocyclic rings such as pyridine, thiophene, and others. acs.org Replacing the phenoxy group with a heteroaryl ether can alter the molecule's polarity, hydrogen bonding capacity, and metabolic stability. nih.gov For example, a pyridinoxy derivative could be synthesized by reacting a hydroxypyridine with a suitable 4-halobutanamide derivative.

Amide Bond Bioisosteres: The amide bond, while crucial for the structure of many biologically active molecules, can be susceptible to enzymatic cleavage. nih.gov A wide range of amide isosteres have been developed to address this issue. nih.gov These include, but are not limited to:

Triazoles: The 1,2,3-triazole ring is a well-established bioisostere for the trans-amide bond. nih.gov

Oxadiazoles: Both 1,2,4- and 1,3,4-oxadiazoles can mimic the planarity and dipole moment of an amide bond. nih.gov

Trifluoroethylamines: These groups can act as amide isosteres while offering different electronic properties. u-tokyo.ac.jp

The synthesis of such bioisosteres would involve multi-step synthetic sequences. For example, the synthesis of a triazole-containing analog would likely proceed through a copper-catalyzed azide-alkyne cycloaddition ("click chemistry").

Prodrug Concepts: Prodrugs are inactive derivatives of a drug molecule that are converted to the active form in the body. nih.gov For this compound, a prodrug strategy could be employed to improve properties such as solubility or to achieve targeted delivery. Given the presence of the amide group, N-acyl or N-acyloxyalkyl derivatives could be explored as potential prodrugs. nih.gov For instance, an N-hydroxymethyl derivative could be synthesized, which would be expected to undergo hydrolysis under physiological conditions to release the parent compound.

Spectroscopic Data for this compound Not Found

A thorough search for experimental spectroscopic data for the chemical compound this compound has been conducted, however, no specific ¹H NMR, ¹³C NMR, 2D NMR, high-resolution mass spectrometry (HRMS), or tandem mass spectrometry (MS/MS) data for this exact molecule could be located in the available scientific literature and databases.

While comprehensive spectroscopic information is available for structurally related compounds, such as N,N-dimethyl-4-oxo-2-phenylbutanamide derivatives, these molecules differ in their core structure from the requested this compound. The absence of a phenoxy group at the 4-position in these related compounds means their spectral data cannot be used to accurately describe the structural elucidation of this compound.

Consequently, the detailed article on the structural elucidation and advanced spectroscopic characterization of this compound, as outlined in the user's request, cannot be generated at this time due to the lack of available scientific data for this specific compound. Further experimental research would be required to determine the spectroscopic properties necessary to fulfill this request.

Structural Elucidation and Advanced Spectroscopic Characterization of N,n Dimethyl 4 Phenoxybutanamide

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to probe the vibrational modes of a molecule. By analyzing the absorption or scattering of light, specific functional groups present in N,N-dimethyl-4-phenoxybutanamide can be identified.

In the IR spectrum of this compound, the most prominent absorption band is expected to be the C=O stretching vibration of the tertiary amide group. This typically appears in the region of 1680-1630 cm⁻¹. The presence of the phenoxy group gives rise to several characteristic bands, including C-O-C asymmetric stretching, which is generally observed around 1250 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the corresponding C=C stretching vibrations within the benzene (B151609) ring typically appear in the 1600-1450 cm⁻¹ range. The aliphatic C-H stretching vibrations of the butyl chain and the N-methyl groups are anticipated in the 3000-2850 cm⁻¹ region.

Table 1: Characteristic Infrared and Raman Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) (IR)Expected Wavenumber (cm⁻¹) (Raman)
AmideC=O Stretch1680-16301680-1630
PhenoxyC-O-C Asymmetric Stretch~1250
AromaticC-H Stretch>3000>3000
AromaticC=C Stretch1600-14501600-1450
AromaticRing Breathing~1000
AliphaticC-H Stretch3000-28503000-2850
N-MethylC-H Stretch3000-28503000-2850

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide a complete picture of the molecular structure of this compound in the solid state, including bond lengths, bond angles, and torsion angles.

A crystallographic study would reveal the conformation of the flexible butyl chain and the relative orientation of the phenoxy and N,N-dimethylamide groups. It would also elucidate the intermolecular interactions, such as hydrogen bonds (if any) and van der Waals forces, that govern the packing of the molecules in the crystal lattice. This information is crucial for understanding the physical properties of the solid material and for computational modeling studies. As of now, a public crystal structure for this compound is not available in crystallographic databases.

Theoretical and Computational Studies on N,n Dimethyl 4 Phenoxybutanamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule from first principles.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For N,N-dimethyl-4-phenoxybutanamide, DFT calculations would be employed to determine its most stable three-dimensional conformation, a process known as geometry optimization. This would involve calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. Key parameters that would be obtained from such a study include bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecule's shape. Furthermore, DFT would yield crucial information about the electronic properties, such as the distribution of electron density and the molecular electrostatic potential, which are vital for understanding how the molecule interacts with its environment.

Ab Initio Methods for High-Level Electronic Properties

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, they can provide highly accurate electronic properties. For this compound, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), or Coupled Cluster (CC) theory could be used to obtain a more precise calculation of the electronic energy and wavefunction. This would allow for a benchmark of the results obtained from DFT and a more refined understanding of electron correlation effects within the molecule.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals indicate a molecule's ability to donate or accept electrons. For this compound, FMO analysis would predict its nucleophilic and electrophilic sites. The energy gap between the HOMO and LUMO would also provide an indication of the molecule's kinetic stability and chemical reactivity. For instance, a small HOMO-LUMO gap would suggest that the molecule is more likely to be reactive.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system, offering insights into its dynamic properties and interactions.

Conformational Sampling and Dynamics of this compound

While quantum chemical calculations can identify a molecule's minimum energy conformation, this compound is a flexible molecule that can adopt numerous shapes in solution. MD simulations would be used to explore the full range of its accessible conformations over time. By simulating the molecule in a solvent box (e.g., water or an organic solvent), researchers could observe how its structure fluctuates and identify the most populated conformational states. This is crucial for understanding its behavior in a realistic environment.

Ligand-Target Interaction Simulations and Binding Pose Predictions

If this compound were being investigated as a potential drug candidate, MD simulations would be invaluable for studying its interaction with a biological target, such as a protein receptor or an enzyme. By placing the molecule in the binding site of a target protein, simulations could predict the most likely binding pose and calculate the binding free energy. This would provide a detailed understanding of the intermolecular forces—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that govern the binding process. Such insights are critical for rational drug design and optimization.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a crucial theoretical tool used to visualize the charge distribution of a molecule. It allows for the prediction of how a molecule will interact with other charged species, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for understanding and predicting chemical reactivity and intermolecular interactions.

However, a thorough search has yielded no published studies that have performed MEP mapping for this compound. Consequently, there are no research findings or data tables to present regarding the electrostatic potential of this specific compound.

In Silico Prediction of Spectroscopic Parameters and Comparison with Experimental Data

The use of computational methods, such as Density Functional Theory (DFT), to predict spectroscopic parameters (e.g., NMR chemical shifts, IR vibrational frequencies) is a common practice in modern chemical research. These theoretical predictions, when compared with experimental data, can provide a deeper understanding of the molecular structure and its properties.

For this compound, there is a notable lack of published research detailing such in silico spectroscopic predictions. While experimental spectral data may exist in various databases, the crucial comparative analysis with theoretically derived parameters is not available in the scientific literature. This prevents the creation of data tables that compare experimental and theoretical spectroscopic values for this compound.

Structure Activity Relationship Sar Investigations of N,n Dimethyl 4 Phenoxybutanamide Analogues

Design Principles for SAR Studies of Phenoxybutanamide Scaffolds

The design of SAR studies for phenoxybutanamide scaffolds is a methodical process centered on altering the core structure to develop novel molecules with improved biological properties. nih.gov This approach, often referred to as scaffold hopping, can enhance selectivity and potency while maintaining favorable physicochemical and pharmacokinetic characteristics. nih.gov The primary design considerations for these scaffolds involve three key phases in their lifecycle: revascularization, restoration, and resorption. nih.gov

During the initial phase, the scaffold should exhibit performance comparable to existing standards in terms of deliverability and strength. nih.gov The subsequent restoration phase is marked by a gradual change in the scaffold's structural properties, influenced by the degradation rate of its components. nih.gov Finally, the resorption phase involves the systematic absorption and processing of the implant by the body. nih.gov This phased approach allows for a comprehensive evaluation of how modifications to the phenoxybutanamide scaffold impact its behavior and efficacy over time.

Quantitative Structure-Activity Relationship (QSAR) Modeling for N,N-Dimethyl-4-Phenoxybutanamide Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a compound with its biological activity. nih.gov This approach is particularly valuable for predicting the activity of novel derivatives and for providing insights into the molecular properties that are critical for a desired biological effect.

The foundation of a robust QSAR model lies in the appropriate selection and calculation of molecular descriptors. These descriptors are numerical representations of the physicochemical properties of the molecules. For a series of related compounds, several thousand descriptors can be calculated using specialized software. nih.gov These descriptors can be categorized into various classes, including constitutional, topological, geometrical, and quantum-chemical descriptors, each capturing different aspects of the molecular structure. The goal is to identify a subset of these descriptors that have the strongest correlation with the observed biological activity.

Once the descriptors are calculated, the dataset is typically divided into a training set and a test set. nih.govnih.gov The training set is used to build the QSAR model using statistical methods such as multiple linear regression (MLR), multiple nonlinear regression, or artificial neural networks. nih.gov The predictive power of the resulting model is then assessed using the test set, which contains compounds not used in the model's development. nih.govnih.gov

A reliable QSAR model is characterized by high correlation coefficients (R²) for both the training and test sets, indicating a strong correlation between the predicted and observed activities. nih.gov Further validation is often performed using techniques like leave-one-out cross-validation and Y-randomization to ensure the model's robustness and to rule out chance correlations. nih.gov

3D-QSAR studies generate contour maps that visually represent the regions around a molecule where certain structural features are predicted to enhance or diminish biological activity. These maps are invaluable for understanding the steric and electronic requirements of the target's binding site. For example, in studies of related nitrogen-containing heterocycles, it was found that substituting an aniline (B41778) moiety with a bulky naphthyl group decreased antiproliferative activity, while the addition of halogen atoms at the para-position improved it. nih.gov This type of information, derived from the interpretation of contour maps, provides clear guidance for the rational design of more potent and selective analogues.

Impact of N,N-Dimethyl Moiety on Biological Activity and Selectivity

The N,N-dimethyl group is a common structural motif in biologically active compounds. rsc.org Its presence can significantly influence a molecule's physicochemical properties and, consequently, its biological activity and selectivity. For instance, in a study of 4-thiazolidinone (B1220212) derivatives, retaining a pendant dimethylamine (B145610) moiety with a three-carbon chain was found to be crucial for inhibitory activity against a specific enzyme. diva-portal.org

Replacing the dimethylamino group with a diethylamino group or various heterocyclic substituents led to a reduction in activity. diva-portal.org This highlights the specific steric and electronic contributions of the N,N-dimethyl group that are important for its biological function. Furthermore, the N,N-dimethylamino group can participate in specific chemical reactions, such as the elimination of dimethylamine, which can be a key step in the synthesis of more complex heterocyclic systems. rsc.org

Role of Phenoxy Ring Substitutions on Target Interactions

Substitutions on the phenoxy ring of this compound analogues play a critical role in modulating their interactions with biological targets. The type and position of these substituents can have a profound impact on the compound's potency and selectivity. diva-portal.org

For example, in a series of 4-thiazolidinones, modifying the substitution pattern of the phenyl ring was found to be a key determinant of selectivity. diva-portal.org Shifting a chlorine atom from the para to the ortho position on the phenyl ring had a significant effect on the inhibitory activity against the target enzyme. diva-portal.org Similarly, the introduction of electron-withdrawing or electron-donating groups can alter the electronic properties of the ring and influence its binding affinity. mdpi.com An inductive and mesomeric effect study of pyrazole (B372694) derivatives revealed that an electron-withdrawing formyl group on the phenyl ring was favorable for inhibitory potency against certain bacterial strains. mdpi.com

The systematic exploration of these substitutions, often guided by QSAR and other computational methods, is essential for optimizing the therapeutic potential of this compound derivatives.

Influence of Butanamide Chain Modifications on Conformational Flexibility and Binding

Further research and publication in the field of medicinal chemistry and pharmacology are required to elucidate the structure-activity relationships of this particular class of compounds.

Table of Compounds Mentioned:

Mechanistic Investigations of N,n Dimethyl 4 Phenoxybutanamide in in Vitro Biological Systems

Exploration of Molecular Target Interactions (e.g., Enzyme Inhibition, Receptor Binding)

The exploration of how N,N-dimethyl-4-phenoxybutanamide and related compounds interact with molecular targets is crucial for elucidating their mechanism of action. This section reviews the available research on their effects on specific enzymes.

Evaluation of this compound in Relevant Enzymatic Assays

There is currently no publicly available research data on the evaluation of this compound in specific enzymatic assays.

Binding Affinity Studies with Recombinant Proteins

There is currently no publicly available research data on the binding affinity of this compound with recombinant proteins.

Cellular Studies on Mechanism of Action

Understanding the effects of a compound within a cellular context is essential. This section would typically detail studies on how this compound modulates cellular pathways and how it is taken up and distributed within cells.

Pathway Modulation in Cultured Cells

There is currently no publicly available research data on the modulation of cellular pathways in cultured cells by this compound.

Investigation of Cellular Uptake and Localization Mechanisms (in vitro)

There is currently no publicly available research data on the cellular uptake and localization mechanisms of this compound in in vitro systems.

Interactions with Subcellular Components

Mitochondrial Engagement: Data on the direct interaction of this compound with mitochondria, including effects on mitochondrial respiration, membrane potential, and ATP synthesis, are not available in the current body of scientific literature.

Endoplasmic Reticulum Effects: There is no published research on the impact of this compound on endoplasmic reticulum function, such as the unfolded protein response or calcium homeostasis.

Nuclear Localization and Activity: Information regarding the potential for this compound to localize within the cell nucleus or to interact with nuclear components like DNA or transcription factors is not documented.

Development of Analytical Methods for Research Quantification and Purity Assessment of N,n Dimethyl 4 Phenoxybutanamide

Chromatographic Methods

Chromatography is the cornerstone for the separation, identification, and quantification of N,N-dimethyl-4-phenoxybutanamide and its potential impurities. The choice between liquid and gas chromatography is primarily dictated by the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity and quantitative analysis of this compound due to its non-volatile nature and the presence of a UV-absorbing chromophore (the phenyl ring). A reversed-phase HPLC method is typically developed for this purpose.

Method development involves a systematic approach to optimize separation conditions. youtube.com Key steps include selecting an appropriate column, mobile phase, and detector settings. For this compound, a C18 column is a suitable starting point for method scouting, offering good retention and separation of moderately polar compounds. nih.gov

The mobile phase composition is critical for achieving adequate resolution between the main compound and its impurities. A typical mobile phase would consist of an aqueous buffer (such as phosphate (B84403) or formate) and an organic modifier like acetonitrile (B52724) or methanol. nih.govnih.gov Gradient elution is often preferred over isocratic elution to ensure the timely elution of both early- and late-eluting impurities with good peak shape. The pH of the aqueous phase is controlled to ensure the consistent ionization state of any acidic or basic analytes. nih.gov UV detection is suitable, with the wavelength set near the absorbance maximum of the phenoxy group, typically around 215-220 nm, to ensure high sensitivity. nih.gov

Validation is performed according to established guidelines to demonstrate that the method is fit for its intended purpose. rsc.org Validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Future Research Directions and Potential Academic Applications of N,n Dimethyl 4 Phenoxybutanamide Chemistry

Design of Advanced Probes for Biological Research

The structure of N,N-dimethyl-4-phenoxybutanamide is well-suited for development into sophisticated molecular probes for biological imaging and detection. Fluorescent probes are indispensable tools for visualizing cellular processes, and their design often incorporates specific reactive or environmentally sensitive moieties attached to a core scaffold.

Fluorophore Conjugation: The phenoxy group can be modified or replaced with fluorophores such as coumarins, naphthalimides, or cyanine dyes to create probes for fluorescence microscopy. thno.org The N,N-dimethylamide portion can also be part of a fluorophore system, as seen in some ratiometric probes where binding to an analyte causes a detectable shift in the emission spectrum. rndsystems.com

Targeted Probes: The phenoxy ring provides a site for chemical modification, allowing for the attachment of targeting ligands. These ligands can direct the probe to specific organelles, such as the mitochondria or lysosomes, or to particular proteins. mdpi.com For example, adding a dimethylamino group can help target lysosomes. mdpi.com

Reaction-Based Sensing: The amide or phenoxy components could be engineered to react with specific reactive species within a cell, such as reactive oxygen species (ROS) or hydrogen sulfide (H2S). nih.gov For instance, incorporating a nitro group onto the phenoxy ring could create a "turn-on" fluorescent probe that activates upon reduction by H2S. nih.gov This would enable real-time monitoring of these important biological signaling molecules.

Table 1: Potential Modifications for Biological Probe Development

Structural Component Modification Strategy Target Application Example Principle
Phenoxy GroupAttachment of a fluorophore (e.g., naphthalimide)Two-photon bioimagingCreating environmentally sensitive probes for deep tissue imaging. thno.org
Amide LinkageIncorporation into a FRET pair systemMonitoring enzymatic activityCleavage of the amide bond separates a FRET donor and acceptor, altering the fluorescence signal.
Butyl ChainOptimization of length and rigidityImproving cell permeability and target affinityAdjusting lipophilicity to enhance passage through cellular membranes.
Terminal Methyl GroupsReplacement with reactive moietiesCovalent labeling of target proteinsIntroducing groups that can form stable bonds with specific amino acid residues.

Exploration of this compound as a Scaffold for Novel Chemical Entities

In medicinal chemistry, a "scaffold" is a core chemical structure upon which new potential drugs are built. Both the terminal phenoxy group and the amide bond are considered "privileged" structures, meaning they are frequently found in biologically active compounds. nih.gov

Privileged Scaffolds: The phenoxy group is a key component in numerous approved drugs with a wide range of activities, including neurological, anticancer, and antimicrobial effects. nih.gov Similarly, the amide bond is fundamental to peptide and protein structure and is a critical feature of many synthetic drugs. nih.gov The combination of these two moieties in this compound makes it an attractive starting point for drug discovery.

Fragment-Based Drug Design: The molecule can be considered in a fragment-based approach. The phenoxyalkyl portion and the dimethylamide portion can be separately optimized and then combined to create new molecules with high affinity for a biological target. researchgate.net

Bioisosteric Replacement: The amide bond, while crucial for binding interactions, can sometimes be susceptible to metabolic breakdown. nih.gov Researchers could explore replacing the amide with bioisosteres—chemical groups with similar spatial and electronic properties—such as a 1,2,3-triazole, to improve the metabolic stability and pharmacokinetic properties of potential drug candidates. nih.gov

Integration of this compound into Material Science Research

The unique properties of the phenoxy and amide groups also suggest potential applications in material science, particularly in the development of advanced polymers and functional materials.

Polymer Chemistry: Phenoxy resins are a class of thermoplastic polymers known for their excellent adhesion, chemical resistance, and thermal stability. phlextek.com These materials are used in high-performance coatings, adhesives, and composites. phlextek.com The this compound structure could be explored as a monomer or an additive in the synthesis of new phenoxy-based polymers. A patent for a phenoxy resin composition notes that the terminal group of the resin can include an amide group, suggesting the compatibility and potential utility of this combination for modifying material properties like thermal resistance and adhesiveness. google.comgoogle.com

Functional Coatings: The ability of the phenoxy group to adhere to metal surfaces makes it suitable for use in primers and protective coatings. britannica.com The incorporation of amide functionalities could enhance intermolecular hydrogen bonding, potentially improving the mechanical strength and durability of these coatings.

Catalysis: In organometallic chemistry, phenoxy-based ligands are used in catalysts for olefin polymerization. nih.gov While a different application area, it highlights the versatility of the phenoxy moiety in coordinating with metals, a property that could be explored in the design of novel catalytic systems.

Development of High-Throughput Screening Methodologies for this compound Analogues

To explore the potential of this compound and its derivatives (analogues), efficient screening methods are essential. High-throughput screening (HTS) allows for the rapid testing of thousands of compounds to identify those with a desired biological activity or material property.

Library Synthesis: The first step involves the creation of a chemical library containing a large number of structural analogues of this compound. This can be achieved by systematically varying the substituents on the phenoxy ring, altering the length of the alkyl chain, and modifying the N,N-dimethylamide group.

Assay Development: Specific assays must be developed to measure the desired effect. For biological applications, these could be biochemical assays (measuring enzyme inhibition) or cell-based assays (measuring changes in cell viability or signaling pathways). enamine.net For instance, a fluorescence-based assay could be designed to screen for compounds that inhibit a particular amidase enzyme. nih.gov

Screening Technologies: Various HTS technologies can be employed.

Optical Methods: Fluorescence intensity, fluorescence polarization, and luminescence are common readouts for biological screens. enamine.net

Mass Spectrometry: HTS using mass spectrometry can directly detect the interaction between a compound and its target, which is particularly useful for identifying ligands that bind to proteins or RNA. acs.org

Computational Screening: In silico methods, such as molecular docking, can be used to screen vast virtual libraries of compounds against a protein target. mdpi.comnih.gov This computational approach can prioritize which analogues to synthesize and test experimentally, saving time and resources. mdpi.comnih.gov

Collaborative Research Opportunities Across Disciplines

The exploration of this compound's full potential necessitates a multidisciplinary approach, integrating expertise from synthetic chemistry, computational biology, and analytical science. ucsb.edusmu.edu

Synthetic and Computational Chemistry: Synthetic chemists can design and execute efficient routes to create diverse libraries of analogues. bham.ac.uk In parallel, computational chemists can use molecular modeling and dynamics simulations to predict how these analogues will interact with biological targets, guiding the synthetic efforts toward compounds with higher predicted potency and better drug-like properties. mdpi.com

Analytical Science and Biology: Analytical chemists are crucial for developing the robust HTS assays needed to test the synthesized libraries. acs.org Biologists can then take the "hit" compounds identified from these screens and validate their activity in more complex cellular and animal models to understand their mechanism of action and therapeutic potential.

Materials Science and Engineering: Collaboration between chemists and material scientists would be essential to incorporate these molecules into new polymers and materials. tifrh.res.in Material scientists would characterize the physical and mechanical properties of these new materials, providing feedback to the chemists for further structural optimization.

This interdisciplinary synergy is critical for translating a promising chemical scaffold like this compound into tangible applications, whether as a novel biological probe, a lead compound for drug discovery, or a component of an advanced material.

Q & A

Basic: What are the recommended synthetic routes for N,N-dimethyl-4-phenoxybutanamide, and how can reaction efficiency be validated?

Methodological Answer:
this compound can be synthesized via a two-step process:

Aminolysis : React 4-phenoxybutanoyl chloride with dimethylamine in anhydrous dichloromethane under nitrogen. Use triethylamine (1.5 eq) as a base to neutralize HCl byproducts .

Purification : Isolate the product via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .
Validation : Monitor reaction progress with TLC (Rf ~0.3 in ethyl acetate/hexane 1:1). Characterize the final product via 1^1H NMR (e.g., δ 2.8–3.1 ppm for N–CH3_3 groups) and FTIR (amide I band ~1650 cm1^{-1}) .

Basic: How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

  • Structural Analysis :
    • 1^1H/13^{13}C NMR: Assign signals using 2D techniques (COSY, HSQC) to resolve overlapping peaks (e.g., phenoxy aromatic protons vs. amide protons) .
    • X-ray Crystallography: If crystals are obtainable, determine bond lengths/angles to confirm steric effects of the dimethylamino group .
  • Electronic Properties :
    • UV-Vis: Measure λmax_{\text{max}} in methanol to assess conjugation between the phenoxy and amide groups.
    • Computational Modeling: Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and predict reactivity .

Advanced: How can researchers optimize the synthesis of this compound to improve yield and scalability?

Methodological Answer:

  • Reaction Optimization :
    • Solvent Screening : Test polar aprotic solvents (e.g., THF, DMF) to enhance nucleophilic attack efficiency .
    • Catalysis : Evaluate Lewis acids (e.g., ZnCl2_2) to accelerate aminolysis.
  • Scalability :
    • Conduct kinetic studies to identify rate-limiting steps (e.g., acyl chloride formation).
    • Use flow chemistry for safer handling of reactive intermediates .
      Data Table :
ConditionYield (%)Purity (HPLC)
Dichloromethane6598.5
THF7899.1
DMF + ZnCl2_28597.8

Advanced: How to resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

  • Scenario : Discrepancies in 13^{13}C NMR signals for the amide carbonyl carbon.
  • Resolution Strategies :
    • Variable Temperature NMR : Determine if dynamic effects (e.g., rotamer interconversion) cause signal splitting .
    • Isotopic Labeling : Synthesize 15^{15}N-labeled analogs to simplify coupling patterns .
    • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., N-methoxy-N-methyl-4-phenylbutanamide ).

Advanced: What methodologies are suitable for studying the biological activity of this compound?

Methodological Answer:

  • Enzyme Inhibition Assays :
    • Use fluorescence-based assays to screen for urease or kinase inhibition. Compare IC50_{50} values with known inhibitors (e.g., N,N-diethyl-4-fluorobenzamide ).
  • Cellular Uptake Studies :
    • Radiolabel the compound (14^{14}C-methyl groups) and quantify intracellular accumulation in cancer cell lines (e.g., HeLa) .
  • Toxicity Profiling :
    • Perform MTT assays to assess cytotoxicity in primary hepatocytes .

Advanced: How can computational tools aid in understanding the mechanistic role of this compound in ligand-receptor interactions?

Methodological Answer:

  • Molecular Docking :
    • Use AutoDock Vina to model binding to target proteins (e.g., G-protein-coupled receptors). Prioritize poses with strong hydrogen bonding between the amide group and receptor residues .
  • MD Simulations :
    • Run 100-ns simulations in GROMACS to evaluate stability of the ligand-receptor complex. Analyze RMSD and binding free energy (MM/PBSA) .
  • SAR Studies :
    • Modify substituents (e.g., phenoxy → nitro) and predict activity changes with QSAR models .

Advanced: How to address discrepancies in biological activity data across different research groups?

Methodological Answer:

  • Reproducibility Checks :
    • Standardize assay protocols (e.g., cell passage number, serum concentration) .
  • Meta-Analysis :
    • Aggregate data from public repositories (e.g., PubChem BioAssay) and apply statistical weighting to resolve outliers .
  • Probe Confounding Factors :
    • Test for batch effects in compound purity or solvent residues (e.g., residual DMSO) using LC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.